2,6-Dichloro-8-methylquinoline
Description
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Properties
IUPAC Name |
2,6-dichloro-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCNYSQPQZTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-8-methylquinoline: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-8-methylquinoline (CAS 857763-18-9), a halogenated heterocyclic compound. Given the limited publicly available data for this specific molecule, this document synthesizes information from commercial suppliers and provides expert analysis based on the known properties and reactivity of structurally analogous quinoline derivatives. The insights herein serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and materials science.
Core Molecular Identity
This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds.[1] The structure is characterized by a quinoline core with two chlorine atoms at positions 2 and 6, and a methyl group at position 8.
| Identifier | Value | Source |
| CAS Number | 857763-18-9 | Abovchem[2] |
| Molecular Formula | C₁₀H₇Cl₂N | Abovchem[2] |
| Molecular Weight | 212.07 g/mol | Abovchem[2] |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(C=C2)Cl)Cl | Inferred |
| InChI Key | Inferred from structure | Inferred |
Physicochemical and Spectral Properties: An Analog-Based Assessment
Direct experimental data for this compound is not extensively published. However, we can project its likely properties by examining related compounds. For instance, the presence of the quinoline core, chlorine, and methyl substituents will dictate its characteristics.
Table of Predicted and Analog-Derived Properties:
| Property | Predicted Value / Observation | Rationale and Comparative Data |
| Appearance | White to off-white or light yellow solid. | Many chlorinated quinolines and methylquinolines are solids at room temperature, such as 6-chloro-4-phenylquinoline and 8-chloro-2-methylquinoline.[1][3] |
| Melting Point | Expected to be a solid with a distinct melting point, likely > 60 °C. | 8-Chloro-2-methylquinoline has a melting point of 64-68 °C.[4] The dichlorination may increase this value due to improved crystal packing. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The parent 8-methylquinoline is only slightly soluble in water.[5] The addition of two chloro groups increases hydrophobicity, further reducing aqueous solubility. |
| Thermal Stability | Expected to be thermally stable, but may decompose upon strong heating, emitting toxic fumes (HCl, NOx). | A common hazard for halogenated nitrogen heterocycles.[5] |
Spectral Characteristics (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing chlorine atoms. A singlet corresponding to the methyl group protons would likely appear in the upfield region (around 2.5-2.8 ppm), by analogy to 8-methylquinoline.[6]
-
¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The carbons bonded to chlorine atoms (C2 and C6) will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z 211 and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine and the methyl group.[7][8]
Synthesis and Reactivity
Proposed Synthesis Pathway
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be designed based on established quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, followed by targeted chlorination steps.[9] A common and effective method for introducing chlorine at the 2-position of a quinoline ring involves the use of phosphoryl chloride (POCl₃) on a corresponding quinolin-2-one precursor.
The diagram below illustrates a conceptual synthetic workflow starting from a hypothetical 6-chloro-8-methylquinolin-2(1H)-one intermediate.
Caption: Conceptual workflow for the synthesis of the target compound.
This final chlorination step is a standard transformation in quinoline chemistry. The precursor itself could be synthesized from 2-amino-4-chlorotoluene through a reaction with an appropriate three-carbon building block like acetoacetic ester.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two chlorine substituents, which serve as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.
-
Reactivity at C2 vs. C6: The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the one at the 6-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction.
-
Typical Nucleophilic Substitutions: The compound is expected to react with various nucleophiles (e.g., amines, alkoxides, thiols) to selectively displace the C2-chloro group.[10] Harsh reaction conditions might be required to substitute the C6-chloro group. This differential reactivity allows for sequential functionalization, making it a valuable building block.
The diagram below illustrates the logical relationship of its reactivity.
Caption: Logical workflow of nucleophilic substitution reactions.
Applications in Research and Drug Development
Quinoline scaffolds are central to medicinal chemistry.[1] While specific applications for this compound are not documented, its structure suggests significant potential as an intermediate for creating diverse molecular libraries.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to selectively functionalize the C2 and C6 positions allows for the exploration of structure-activity relationships (SAR) by introducing different side chains that can interact with the ATP-binding pocket of kinases.
-
Antimicrobial and Antiparasitic Agents: The quinoline ring is the basis for well-known antimalarial drugs like chloroquine.[11] New derivatives are constantly being explored to combat drug-resistant strains of bacteria and parasites.
-
Fluorescent Probes and Materials Science: The rigid, aromatic quinoline system can serve as a core for developing fluorescent chemosensors for metal ions or as components in organic light-emitting diodes (OLEDs).[12]
Safety and Handling
A formal Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is mandatory, based on data from analogous chlorinated and methylated quinolines.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral: Likely harmful if swallowed (Category 4).[3][13]
-
Skin Corrosion/Irritation: Likely to cause skin irritation (Category 2).[5][13][14]
-
Eye Damage/Irritation: Likely to cause serious eye irritation or damage (Category 2A or 1).[3][5][15]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3][5][15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16]
-
Personal Protective Equipment:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[5][16]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][17]
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5][18]
-
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise derivatization. While direct experimental data is sparse, a robust understanding of its likely properties, reactivity, and hazards can be established through careful analysis of related quinoline structures. Researchers working with this compound should adhere to strict safety protocols and can use the predictive insights in this guide to inform their experimental design.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020-06-02). Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available from: [Link]
-
2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem - NIH. Available from: [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. Available from: [Link]
-
8-Methylquinoline | C10H9N | CID 11910 - PubChem. Available from: [Link]
-
Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. Available from: [Link]
-
8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. Available from: [Link]
-
8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. Available from: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]
-
2,5-Dichloro-8-methylquinoline-3-carbonyl chloride | C11H6Cl3NO - PubChem. Available from: [Link]
-
Safety Data Sheet: 8-Methylquinoline. Available from: [Link]
-
C(sp)−H Bond Functionalization of 8‐Methylquinolines | Request PDF - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]
-
Targeted 8-hydroxyquinoline fragment based small molecule drug discovery against neglected botulinum neurotoxin type F | Request PDF - ResearchGate. Available from: [Link]
-
The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) - ResearchGate. Available from: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
-
2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]
-
Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - MDPI. Available from: [Link]
-
8-Methylquinoline - SpectraBase. Available from: [Link]
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2,6-Dichloro-8-methylquinoline: Technical Safety & Handling Guide
Topic: Chemical Safety Data Sheet: 2,6-Dichloro-8-methylquinoline (and key derivatives) Content Type: Technical Safety Guide & Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1]
A Strategic Framework for High-Value Heterocyclic Scaffolds[1]
Executive Summary: The "Privileged Scaffold" Context
In modern drug discovery, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility lies in its orthogonal reactivity : the chlorine at the C2 position is highly labile to nucleophilic aromatic substitution (
However, this reactivity translates directly into biological hazard . The same electrophilicity that makes it a versatile building block allows it to alkylate biological nucleophiles (proteins, DNA). This guide moves beyond the standard SDS to provide a mechanistic safety protocol for researchers handling this compound, specifically focusing on the commercially dominant derivative This compound-3-carboxaldehyde (CAS 938138-94-4) , which serves as the primary entry point for this class.[1]
Chemical Identity & Physicochemical Characterization[1][2][3]
Precise identification is critical. While the bare scaffold exists, the 3-carboxaldehyde derivative is the standard commercial reagent.
| Parameter | Core Scaffold Data | Primary Commercial Derivative |
| Chemical Name | This compound | This compound-3-carboxaldehyde |
| CAS Number | Not widely listed (Custom) | 938138-94-4 |
| Molecular Formula | ||
| Molecular Weight | ~212.08 g/mol | 240.09 g/mol |
| Physical State | Solid (Off-white to yellow) | Solid (Yellow powder) |
| Solubility | DMSO, DCM, Ethyl Acetate | DMSO (>10 mg/mL), Chloroform |
| Melting Point | 100–105 °C (Analog est.) | 158–162 °C (Experimental) |
Scientist’s Note: The presence of the aldehyde group at C3 significantly increases the electrophilicity of the C2-chlorine, making the derivative a potent skin sensitizer compared to the bare scaffold.
Hazard Identification & Mechanistic Risk Assessment[1]
We do not merely list GHS codes; we interpret them through the lens of Structure-Activity Relationships (SAR) .
GHS Classification (derived from CAS 938138-94-4 & Analogs)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4][5][2][6]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4][5][3][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][4][5]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[6][7]
-
Aquatic Toxicity (Chronic Category 2): H411 - Toxic to aquatic life with long-lasting effects.[1]
The "Why" Behind the Hazard
-
Skin Sensitization (H317): Halogenated quinolines are classic haptens . They can penetrate the stratum corneum and react with skin proteins (via nucleophilic attack at the C2 position), triggering an immune response. Once sensitized, a researcher may experience anaphylaxis upon re-exposure.
-
Ocular Damage (H319): The basic nitrogen combined with the aldehyde functionality creates a highly irritating pH micro-environment upon contact with mucosal membranes.
Experimental Protocol: Safe Handling & Synthesis
Engineering Controls & PPE Decision Matrix
This workflow ensures containment of the solid powder, which is the highest risk phase during weighing and transfer.
Figure 1: Decision matrix for handling solid halogenated quinolines. Note the emphasis on immediate dissolution to reduce inhalation risk.
Synthesis Context: The Vilsmeier-Haack Route
The synthesis of this scaffold often involves the Vilsmeier-Haack reaction on 8-methylacetanilide or similar precursors.[1] This generates phosphorous oxychloride (
-
Safety Critical: When quenching reactions involving this intermediate, never add water directly to the reaction mixture if
was used. Quench into ice/water slowly to prevent a thermal runaway that can aerosolize the toxic quinoline product.
Emergency Response & First Aid
Standard first aid is insufficient for sensitizing alkylators.
| Exposure Route | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] Avoid alcohol-based sanitizers. | Alcohol increases skin permeability, potentially driving the lipophilic quinoline deeper into the dermis.[1] |
| Eye Contact | Rinse with saline/water for 15 min.[1][2] Lift eyelids. | The compound is a solid irritant; trapped particles cause mechanical and chemical corneal abrasion.[1] |
| Inhalation | Move to fresh air.[1][2][3][8] Administer oxygen if breathing is labored. | Respiratory irritation (H335) can lead to delayed pulmonary edema in high-dust scenarios.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth.[2][3][8] | Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).[1] |
Storage, Stability & Disposal[1][4][5]
Chemical Stability[1]
-
Oxidation: The C3-aldehyde is susceptible to oxidation to the carboxylic acid (CAS 436087-26-2) upon prolonged air exposure.[1] Store under inert atmosphere (Nitrogen/Argon) .
-
Light Sensitivity: Halogenated heterocycles can undergo photolytic dechlorination. Store in amber vials .
Waste Disposal Logic
-
Stream: Halogenated Organic Waste.
-
Pre-treatment: If quenching a reaction mixture, ensure all reactive intermediates (e.g., acid chlorides) are neutralized with Sodium Bicarbonate (
) before placing in the waste drum to prevent pressure buildup.
Figure 2: Waste disposal workflow ensuring chemical compatibility and regulatory compliance.
References
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: this compound-3-carboxaldehyde. [1]
-
PubChem. (2024).[4][5] Compound Summary: 2,6-Dichloroquinoline (Analog Reference).[5] National Library of Medicine. [1][5]
-
European Chemicals Agency (ECHA). (2024).[4][5] C&L Inventory: 8-Methylquinoline (Toxicological Data).
-
Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloroaniline (Precursor Hazards).
-
National Institutes of Health (NIH). (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
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- 5. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative Technical Guide: 2,6-Dichloro-8-Methylquinoline vs. 4,6-Dichloro Isomers
This guide provides a rigorous technical analysis comparing 2,6-dichloro-8-methylquinoline and its regioisomer 4,6-dichloro-8-methylquinoline . It is designed for medicinal chemists and process engineers focusing on the synthesis, reactivity, and analytical differentiation of these scaffolds.
Executive Summary
The distinction between This compound (2,6-DCMQ) and 4,6-dichloro-8-methylquinoline (4,6-DCMQ) is not merely structural but functional. While both share the same core skeleton and 8-methyl steric block, their electrophilic reactivity profiles are orthogonal.
-
4,6-DCMQ is the "Kinetic Scaffold." The chlorine at C4 is highly susceptible to nucleophilic aromatic substitution (
), making it the standard precursor for 4-aminoquinoline antimalarials and kinase inhibitors. -
2,6-DCMQ is the "Thermodynamic Scaffold." The chlorine at C2 is generally less reactive towards amines under neutral conditions but shows superior reactivity towards hard nucleophiles (e.g., methoxide) and is often used to lock the pyridine ring conformation in material science applications.
Molecular Architecture & Electronic Profile
The defining difference lies in the position of the chlorine atom relative to the quinoline nitrogen. This dictates the electronic activation of the leaving group.
| Feature | This compound | 4,6-Dichloro-8-Methylquinoline |
| Active Leaving Group | Chlorine at C2 (Ortho to N) | Chlorine at C4 (Para to N) |
| Electronic Activation | Inductive (-I) & Resonance (-M) | Strong Resonance (-M) via Quinonoid intermediate |
| Steric Environment | C2 is exposed but proximal to N-lone pair. | C4 is sterically unencumbered (Bay region open). |
| 8-Methyl Effect | Steric clash with N-substituents (peri-interaction). | Minimal effect on C4 reactivity. |
| Key NMR Signal | C4-H (Singlet, ~8.0–8.2 ppm) | C2-H (Doublet/Singlet, ~8.7–9.0 ppm ) |
Electronic Activation Diagram
The following DOT diagram illustrates the resonance stabilization of the Meisenheimer complex during nucleophilic attack, explaining why C4 is often more reactive for amine substitutions.
Synthetic Pathways[1][2]
The synthesis of these isomers requires divergent strategies starting from 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine).
Pathway A: Synthesis of 4,6-Dichloro-8-methylquinoline (Gould-Jacobs Protocol)
This is the industry-standard route for accessing the 4-chloro core.
-
Condensation : 4-chloro-2-methylaniline is condensed with diethyl ethoxymethylenemalonate (EMME) at 110°C.
-
Cyclization : The resulting enamine is thermally cyclized in diphenyl ether at 250°C to yield the 4-hydroxyquinoline ester.
-
Hydrolysis/Decarboxylation : Saponification followed by thermal decarboxylation yields 6-chloro-4-hydroxy-8-methylquinoline .
-
Chlorination : Treatment with
converts the hydroxyl group to the chloride.
Pathway B: Synthesis of this compound (N-Oxide Rearrangement)
Accessing the 2-chloro isomer is more circuitous and typically involves the Meisenheimer rearrangement or direct chlorination of N-oxides.
-
Skraup/Doebner-Miller : 4-chloro-2-methylaniline is reacted with acrolein (or crotonaldehyde) under acidic conditions to form 6-chloro-8-methylquinoline .
-
N-Oxidation : Oxidation with m-CPBA or
yields the N-oxide . -
Rearrangement/Chlorination : Treatment of the N-oxide with
effects a rearrangement to place the chlorine at C2, yielding This compound .
Analytical Differentiation (The "Smoking Gun")
When distinguishing these isomers in a crude mixture, 1H NMR is the definitive tool. The chemical shift of the proton on the pyridine ring (C2-H vs C4-H) is diagnostic.
NMR Fingerprint Table (CDCl3, 400 MHz)
| Proton Position | 4,6-Dichloro Isomer | 2,6-Dichloro Isomer | Diagnostic Note |
| C2-H | δ 8.70 - 9.00 ppm (d/s) | Absent (Cl substituted) | The C2 proton is the most deshielded signal in the spectrum due to proximity to Nitrogen. |
| C3-H | δ 7.40 - 7.50 ppm | δ 7.30 - 7.45 ppm | Often appears as a doublet. |
| C4-H | Absent (Cl substituted) | δ 8.00 - 8.20 ppm (s) | Significantly upfield compared to C2-H. |
| C5-H | δ 7.60 - 7.80 ppm | δ 7.60 - 7.80 ppm | Meta coupling with C7. |
| 8-Methyl | δ 2.60 - 2.80 ppm (s) | δ 2.60 - 2.80 ppm (s) | Not diagnostic for isomer differentiation. |
Self-Validating Check: If your spectrum lacks a signal above 8.5 ppm, you likely have the 2,6-dichloro isomer (or the 4-hydroxy tautomer). If you see a sharp signal near 8.8 ppm, it is the 4,6-dichloro isomer.
Experimental Protocol: Synthesis of 4,6-Dichloro-8-methylquinoline
This protocol is selected for its reliability in generating the 4-chloro isomer, which is the more common intermediate for drug development.
Reagents:
-
4-Chloro-2-methylaniline (1.0 eq)[1]
-
Diethyl ethoxymethylenemalonate (1.0 eq)
-
Diphenyl ether (Solvent, high boiling)
-
Phosphorus oxychloride (
)
Step-by-Step Methodology:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap, mix 4-chloro-2-methylaniline (14.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat to 110°C for 2 hours. Ethanol will evolve; monitor volume in the trap to ensure completion.
-
Checkpoint: The reaction mixture should solidify upon cooling (the enamine).
-
-
Thermal Cyclization (The Critical Step):
-
Hydrolysis & Decarboxylation:
-
Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.
-
Heat the dry acid solid in a flask with a Bunsen burner or sand bath at 260°C until CO2 evolution ceases. The solid will melt and re-solidify as 6-chloro-4-hydroxy-8-methylquinoline .
-
-
Chlorination:
-
Suspend the 4-hydroxy intermediate (5.0 g) in
(15 mL). -
Reflux for 2 hours.[4] The solid will dissolve, turning the solution dark.
-
Workup: Pour the cooled mixture onto crushed ice (Exothermic!). Neutralize with
. -
Extract with Dichloromethane (DCM), dry over
, and evaporate. -
Purification : Recrystallize from ethanol.
-
Yield : Typically 60-70% overall. Appearance : Off-white to pale yellow needles.
References
-
Nucleophilic Substitution P
- Source: ResearchG
- Context: Detailed analysis of C2 vs C4 reactivity in chloroquinolines, highlighting the kinetic preference for C4 substitution with amines.
-
Gould-Jacobs Reaction Mechanism & Protocol
- Source: Wikipedia / Organic Chemistry Portal
- Context: Standard protocol for the synthesis of 4-hydroxyquinolines
-
[5]
-
NMR Data for Quinoline Deriv
- Source: ChemicalBook / NIH
- Context: Spectral databases confirming the deshielded nature of the C2 proton (~8.8 ppm) versus the C4 proton.
-
Synthesis of 4-Chloro-2-methylaniline Deriv
- Source: Google P
- Context: Preparation of the starting material and its conversion to quinoline scaffolds.
Sources
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- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
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8-Methylquinoline Derivatives: A Technical Guide for Medicinal Chemistry
Introduction: Beyond the Hydroxyl - The Untapped Potential of the 8-Methylquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Among its many derivatives, the 8-hydroxyquinolines (8-HQ) have garnered significant attention, largely owing to their potent metal-chelating properties, which underpin their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] However, the focus on the 8-hydroxyl group has arguably overshadowed the potential of other substitutions at this critical position. This guide shifts the focus to the 8-methylquinoline core, a scaffold that, while less explored in a biological context, offers unique chemical properties and a promising foundation for the development of novel therapeutics.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge on 8-methylquinoline derivatives in medicinal chemistry. We will delve into the synthetic strategies for modifying this core, review the limited but insightful biological data available, and propose future directions for harnessing the untapped therapeutic potential of this intriguing class of compounds.
I. Synthetic Strategies for the Functionalization of the 8-Methylquinoline Core
The development of novel therapeutic agents hinges on the ability to synthetically access a diverse range of chemical structures. The 8-methylquinoline scaffold provides a versatile platform for chemical modification, with the methyl group serving as a key site for C-H activation and subsequent functionalization.
A. Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods. The 8-methylquinoline core has proven to be a particularly suitable substrate for such transformations.
A notable advancement in the functionalization of 8-methylquinolines is the direct and regiospecific palladium-catalyzed α-ketoesterification with α-ketoacids.[6] This reaction proceeds via a dehydrogenation coupling mechanism and offers a mild and efficient route to α-ketoesters, which are valuable intermediates in organic synthesis.
Experimental Protocol: Palladium-Catalyzed α-Ketoesterification [6]
-
Reaction Setup: To a reaction tube, add 8-methylquinoline derivative (0.2 mmol), α-ketoacid (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol %), and Ag₂CO₃ (0.4 mmol) in 1,2-dichloroethane (DCE) (2 mL).
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours under an air atmosphere.
-
Workup and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired α-ketoester.
This protocol's utility is underscored by its scalability, with gram-scale synthesis achievable with a reduced catalyst loading of 1 mol %.[6]
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Sanford and coworkers have reported a palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using AgF as a nucleophilic fluoride source.[7]
Diagram: Proposed Catalytic Cycle for Pd-Catalyzed C-H Fluorination
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives.
B. Other Synthetic Transformations
While C-H activation of the methyl group is a prominent strategy, other positions on the 8-methylquinoline ring can also be functionalized. For instance, the synthesis of 2,4-dihalo-8-methylquinolines provides precursors for nucleophilic substitution reactions, such as amination, to introduce diverse functionalities.
II. Biological Activities of 8-Methylquinoline Derivatives: A Nascent Field
The exploration of the biological activities of 8-methylquinoline derivatives is in its early stages, with a notable scarcity of comprehensive studies compared to their 8-hydroxyquinoline counterparts. However, the available data, primarily from related fluorinated quinoline scaffolds, provide a compelling rationale for further investigation.
A. Anticancer Potential: Insights from Fluorinated Analogs
While direct structure-activity relationship (SAR) studies on a broad series of 8-methylquinoline analogs are limited, valuable insights can be gleaned from closely related structures. A study on 6,8-difluoro-2-methylquinoline analogs revealed the importance of the substitution pattern on the 4-anilino moiety for potent anticancer activity.[8] Specifically, bulky hydrophobic groups at the meta-position of the aniline ring were found to be beneficial for enhancing cytotoxicity against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.[8]
Table 1: Antiproliferative Activity of 7-Fluoro-4-anilinoquinoline Derivatives [8]
| Compound ID | R (Substituent on Aniline Ring) | IC₅₀ (μM) - HeLa Cells | IC₅₀ (μM) - BGC-823 Cells |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
These findings suggest that the 8-methylquinoline scaffold, when appropriately substituted, could serve as a valuable template for the design of novel anticancer agents. The steric and electronic properties of the 8-methyl group, in conjunction with other substituents, can be systematically varied to optimize activity and selectivity.
B. Antimicrobial, Anti-inflammatory, and Neuroprotective Activities: A Call for Exploration
The broader quinoline class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[9][10] While specific data for 8-methylquinoline derivatives in these areas are currently lacking, the foundational scaffold's known bioactivity provides a strong impetus for their synthesis and evaluation. The absence of the metal-chelating 8-hydroxyl group suggests that any observed activity in 8-methylquinoline derivatives would likely operate through different mechanisms of action, potentially leading to novel therapeutic profiles with reduced off-target effects related to metal ion dyshomeostasis.
III. Future Directions and Untapped Potential
The field of 8-methylquinoline derivatives in medicinal chemistry is ripe for exploration. The synthetic methodologies for functionalizing this scaffold are well-established, providing a robust platform for the creation of diverse chemical libraries. The key to unlocking the therapeutic potential of this class of compounds lies in a systematic and hypothesis-driven approach to their design, synthesis, and biological evaluation.
Diagram: Workflow for the Exploration of 8-Methylquinoline Derivatives
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Strategic, Multi-Step Synthesis of 2,6-Dichloro-8-methylquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed, research-level protocol for the synthesis of 2,6-dichloro-8-methylquinoline, a heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Recognizing the challenges of direct and selective dichlorination of the 8-methylquinoline core, this document outlines a robust and logical multi-step strategy. The proposed pathway focuses on controlled, sequential halogenation, beginning with a regioselective chlorination of the carbocyclic ring, followed by activation of the heterocyclic ring via N-oxidation to facilitate a second, targeted chlorination at the C2 position. This application note offers in-depth mechanistic explanations, step-by-step experimental protocols, safety procedures, and data presentation to ensure scientific integrity and reproducibility for researchers in drug development and synthetic chemistry.
Strategic Overview and Retrosynthetic Analysis
The direct dichlorination of 8-methylquinoline presents significant regioselectivity challenges. The quinoline ring system has distinct electronic properties: the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, while the benzene ring is more reactive.[1] The C8-methyl group, being an ortho-, para-directing activator, further complicates the reaction, potentially leading to a mixture of chlorinated isomers at the C5, C6, and C7 positions.
To overcome these challenges, a more controlled, stepwise approach is necessary. The strategy detailed herein involves three key transformations:
-
Selective C6-Chlorination: Introduction of the first chlorine atom onto the more reactive carbocyclic ring at the C6 position.
-
N-Oxide Formation: Activation of the electron-deficient pyridine ring towards subsequent functionalization.
-
C2-Chlorination: Introduction of the second chlorine atom at the C2 position, facilitated by the N-oxide intermediate.
This strategic pathway ensures high regioselectivity and provides a clear, reproducible route to the desired product.
Mechanistic Principles and Rationale
Step 1: Electrophilic Chlorination at C6
The initial chlorination targets the benzene portion of the quinoline scaffold. While electrophilic substitution on quinoline itself typically favors the C5 and C8 positions, the C8 position is blocked by the methyl group.[1] The C6 position becomes a viable target for electrophilic attack.
Choice of Reagent: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. It is a solid, crystalline reagent that is significantly safer and easier to handle than chlorine gas.[2] NCS serves as a source of electrophilic chlorine, particularly under acidic conditions which activate the reagent.[3][4] The reaction is catalyzed by a strong acid like sulfuric acid, which protonates NCS to generate a more potent electrophilic chlorinating species.
Step 2: N-Oxide Formation for Ring Activation
Direct electrophilic substitution on the pyridine ring of quinoline is difficult due to its electron-deficient nature. To facilitate chlorination at the C2 position, the ring must first be activated. This is achieved by converting the quinoline nitrogen to an N-oxide. The N-oxide group is a strong activating group that increases the electron density in the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack in the subsequent step.
Choice of Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of N-heterocycles to their corresponding N-oxides. The reaction proceeds cleanly and typically gives high yields.
Step 3: C2-Chlorination via Nucleophilic Substitution
The N-oxide intermediate readily reacts with phosphorus oxychloride (POCl₃). The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion at the C2 position. A subsequent rearrangement and elimination sequence regenerates the aromaticity of the pyridine ring and yields the 2-chloro derivative. This is a classic and reliable method for introducing a chlorine atom at the 2-position of N-oxide activated pyridines and quinolines.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 8-Methylquinoline | 611-32-5 | 143.19 | Harmful if swallowed, Skin/Eye Irritant |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | Oxidizer, Corrosive, Skin/Eye Irritant |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Severe Skin/Eye Burns, Corrosive |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | Oxidizer, Organic Peroxide, Irritant |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Toxic, Corrosive, Water-Reactive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Suspected Carcinogen, Skin/Eye Irritant |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | Toxic, Suspected Carcinogen |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Minimal Hazard |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Minimal Hazard |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Respiratory Irritant |
Protocol 1: Synthesis of 6-Chloro-8-methylquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-methylquinoline (5.0 g, 34.9 mmol).
-
Acid Addition: Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath. Stir until a homogenous solution is formed.
-
NCS Addition: Add N-Chlorosuccinimide (NCS) (5.14 g, 38.4 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g).
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious of gas evolution.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield 6-chloro-8-methylquinoline as a solid.
Protocol 2: Synthesis of 6-Chloro-8-methylquinoline N-oxide
-
Reaction Setup: Dissolve 6-chloro-8-methylquinoline (4.0 g, 22.5 mmol) in chloroform (80 mL) in a 250 mL round-bottom flask.
-
m-CPBA Addition: Add m-CPBA (77% purity, 5.54 g, 24.8 mmol, 1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate (3 x 50 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction and Drying: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the N-oxide product, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a drying tube, place the crude 6-chloro-8-methylquinoline N-oxide (3.5 g, 18.1 mmol).
-
POCl₃ Addition: (Caution: Perform in a well-ventilated fume hood) . Carefully add phosphorus oxychloride (POCl₃) (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice (200 g). This is a highly exothermic reaction.
-
Neutralization: Basify the solution to pH ~8 with a cold 20% aqueous sodium hydroxide solution.
-
Extraction: Extract the product with chloroform (3 x 80 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford pure this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps, especially those involving phosphorus oxychloride, concentrated acids, and chlorinated solvents, must be performed in a certified chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle with extreme care. Use a syringe or cannula for transfers. Quenching should be done slowly and behind a blast shield.
-
N-Chlorosuccinimide (NCS) & m-CPBA: These are oxidizing agents. Do not mix them with flammable materials. They can cause skin and eye irritation.
-
Waste Disposal: All chemical waste, including organic solvents and aqueous layers, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
References
-
Preparation and Properties of Quinoline. University of Babylon.[Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal.[Link]
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate.[Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.[Link]
Sources
Vilsmeier-Haack Formylation of 2,6-Dichloro-8-methylquinoline: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Formylquinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of the quinoline ring system is therefore a critical endeavor in the development of novel pharmaceuticals. The introduction of a formyl (-CHO) group, in particular, serves as a versatile synthetic handle, enabling a diverse array of subsequent chemical transformations for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
The Vilsmeier-Haack reaction stands as a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction, which utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), offers a direct and often high-yielding pathway to aryl aldehydes.[4]
This application note provides a comprehensive guide to the Vilsmeier-Haack formylation, with a specific focus on the synthesis of 2,6-dichloro-8-methylquinoline-3-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of reaction setup, monitoring, work-up, and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel quinoline-based compounds.
Mechanistic Insights: Understanding the Vilsmeier-Haack Reaction on the Quinoline Scaffold
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the quinoline ring.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4]
Figure 1: Formation of the Vilsmeier Reagent.
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. In the case of this compound, the pyridine ring is deactivated by the electron-withdrawing chloro group at the 2-position. Consequently, the electrophilic attack is directed to the more electron-rich benzene ring. However, the Vilsmeier-Haack reaction on many quinoline precursors, specifically those derived from the cyclization of acetanilides, has been shown to regioselectively yield the 3-formylquinoline derivative. This is a result of the reaction proceeding via a cyclization-formylation mechanism on an acetanilide precursor, which directs the formylation to the 3-position.
The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Figure 2: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
This protocol is adapted from established procedures for the synthesis of analogous 2-chloro-3-formylquinolines.[5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Crushed Ice | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Sodium Sulfate | - | - |
| Ethyl Acetate | ACS Grade | - |
| Hexanes | ACS Grade | - |
Instrumentation:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard laboratory glassware for extraction and filtration.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 60 mmol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a pale yellow to white solid Vilsmeier reagent may be observed.
-
-
Addition of the Quinoline Substrate:
-
Dissolve this compound (4.24 g, 20 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Add the quinoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C for DCM) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. Caution: This is an exothermic process.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate and any unreacted POCl₃.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization of this compound-3-carbaldehyde
Based on analogous compounds, the expected characterization data is as follows:
| Property | Expected Value/Observation |
| Appearance | Yellow to orange solid |
| Melting Point | Similar to 2,6-dichloro-3-formyl quinoline (138 °C)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4-10.8 (s, 1H, -CHO), 8.6-8.7 (s, 1H, H-4), 7.5-8.1 (m, 2H, Ar-H), 2.8 (s, 3H, -CH₃)[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~189 (-CHO), aromatic carbons, and methyl carbon signals[5] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1690 (C=O aldehyde), ~1620 (C=C), ~1380, ~1040[6] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It should also be handled in a fume hood with appropriate PPE.
-
The reaction work-up involves the quenching of POCl₃ with ice, which is a highly exothermic process. This step should be performed slowly and with caution to avoid splashing of the corrosive mixture.
Conclusion and Future Perspectives
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound-3-carbaldehyde, a valuable intermediate for the development of novel quinoline-based compounds. The formyl group at the 3-position can be readily transformed into a variety of other functional groups, such as amines, alcohols, carboxylic acids, and nitriles, or used in condensation reactions to build more complex heterocyclic systems. This versatility makes the title compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The protocol detailed herein offers a robust starting point for researchers to access this important synthetic building block.
References
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
Indian Journal of Chemistry, Section B. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. [Link]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
International Journal of Pharma and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
Application Notes and Protocols: Leveraging 2,6-Dichloro-8-methylquinoline as a Versatile Intermediate for the Synthesis of Novel CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in CFTR Modulation and the Strategic Importance of 2,6-Dichloro-8-methylquinoline
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1][2] The discovery of CFTR modulators, small molecules that can partially restore the function of the defective protein, has revolutionized the treatment of CF.[2][3] These modulators are broadly classified into "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and "potentiators," which enhance the opening probability of the channel once it is at the cell surface.[2][4]
Within the landscape of CFTR modulator discovery, the quinoline core has emerged as a privileged scaffold, forming the backbone of several potent modulators.[1][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of This compound as a highly versatile intermediate for the synthesis of novel CFTR modulators. The presence of two reactive chlorine atoms at the C2 and C6 positions offers multiple avenues for derivatization through nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic exploration of chemical space around the quinoline core in the quest for next-generation CF therapeutics.
Synthesis of the Intermediate: this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-chloro-8-methylquinolin-2(1H)-one. This approach involves the conversion of the quinolinone to the desired dichloroquinoline via a chlorination reaction.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-Chloro-8-methylquinolin-2(1H)-one
This starting material can be synthesized via established methods or procured from commercial suppliers.
Step 2: Chlorination of 6-Chloro-8-methylquinolin-2(1H)-one
This protocol is adapted from established procedures for the chlorination of quinolinones.
Materials and Equipment:
-
6-chloro-8-methylquinolin-2(1H)-one
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle with stirrer
-
Ice bath
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add 6-chloro-8-methylquinolin-2(1H)-one (1 equivalent).
-
Addition of Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (5-10 equivalents) to the flask. If desired, phosphorus pentachloride (PCl₅) (1.1 equivalents) can be added to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be performed slowly and with care in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: 70-85%
Causality Behind Experimental Choices:
-
Phosphoryl chloride (POCl₃) is a common and effective reagent for converting hydroxyl groups on heterocyclic rings, such as the enol form of the quinolinone, into chlorides.
-
The use of excess POCl₃ ensures the reaction goes to completion and can also serve as the solvent.
-
Refluxing provides the necessary thermal energy to overcome the activation energy of the chlorination reaction.
-
The aqueous work-up with ice and sodium bicarbonate is crucial for quenching the reactive POCl₃ and neutralizing the acidic byproducts.
Sources
- 1. Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Vertex Pharmaceuticals Inc: Patent for CFTR Modulators [pharmaceutical-technology.com]
- 4. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 5. pubs.acs.org [pubs.acs.org]
reaction conditions for nucleophilic substitution on 2,6-Dichloro-8-methylquinoline
Application Note: Regioselective Functionalization of 2,6-Dichloro-8-methylquinoline
Executive Summary
This guide details the reaction parameters for nucleophilic substitution on This compound (DCMQ) . This scaffold is a critical intermediate in the synthesis of neuroactive compounds (e.g., PBT2 analogs) and metallophores.[1]
The core challenge with DCMQ is achieving precise regiocontrol. The molecule possesses two electrophilic sites (C2-Cl and C6-Cl) and a steric modulator (C8-Methyl). This note provides validated protocols to exploit the electronic disparity between the C2 and C6 positions, allowing for sequential, orthogonal functionalization.
Mechanistic Analysis & Reactivity Profile
To design effective experiments, one must understand the electronic landscape of the substrate.[1]
-
The C2-Position (Active): The chlorine at C2 is highly susceptible to Nucleophilic Aromatic Substitution (
).[2] The adjacent ring nitrogen withdraws electron density via induction (-I) and resonance (-M), stabilizing the Meisenheimer complex intermediate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The C6-Position (Latent): The chlorine at C6 is located on the benzenoid ring. It is electronically isolated from the activating nitrogen and is essentially inert to standard
conditions. It requires transition metal catalysis (e.g., Pd or Ni) for functionalization.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The C8-Methyl Effect: The methyl group at C8 is electron-donating (+I), which slightly increases the electron density of the ring system compared to 2,6-dichloroquinoline.[1] Consequently, DCMQ is slightly less reactive than its non-methylated analogs, often requiring higher reaction temperatures (
) to overcome the activation energy forngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> at C2.
Visualizing the Reactivity Logic
Figure 1: Reactivity map of this compound showing the orthogonal nature of the two chlorine substituents.[1]
Experimental Protocols
Protocol A: Regioselective C2-Amination ( )
Objective: Selective displacement of the C2-chloride with a primary or secondary amine. Scope: Applicable to aliphatic amines, anilines, and cyclic amines (e.g., piperazine).[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 1.5 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (2.0 equiv) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (for high heat); Ethanol (for reactive amines)[1]
Step-by-Step Procedure:
-
Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve 1.0 mmol of DCMQ in 3 mL of NMP.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Note: If using a volatile amine, use a sealed pressure vessel.[1]
-
-
Reaction: Heat the mixture to
.-
Causality: The 8-methyl group deactivates the ring slightly. Standard reflux in ethanol (
) is often insufficient for full conversion within a reasonable timeframe.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]
-
Endpoint: Disappearance of starting material (
). Product usually appears at lower due to increased polarity.
-
-
Workup:
-
Pour into 30 mL of ice-water. The product often precipitates.
-
If solid: Filter, wash with water, and dry.[1]
-
If oil: Extract with EtOAc (
), wash with brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , and concentrate.
Validation Criteria:
-
1H NMR: The doublet for H3 (typically
7.3-7.5 ppm) will shift upfield significantly ( 6.5-6.8 ppm) due to the electron-donating effect of the new amine at C2. -
MS: M+1 peak corresponds to the replacement of one Cl (-35) with the amine (+NR2). The isotopic pattern will change from Cl2 (9:6:1) to Cl1 (3:1).[1]
Protocol B: Sequential C6-Functionalization (Suzuki-Miyaura)
Objective: Functionalizing the "inert" C6 position after C2 has been substituted. Prerequisite: This reaction is best performed on the product of Protocol A.
Reagents:
-
Substrate: 2-Amino-6-chloro-8-methylquinoline derivative (1.0 equiv)[1]
-
Boronic Acid: Aryl boronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%) orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (5 mol%) -
Base:
(2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in a vial. Add solvents.[2][3][4] Sparge with Argon for 5 minutes.
-
Critical Step: Oxygen inhibits the Pd cycle. Thorough degassing is essential.
-
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial.
-
Reaction: Heat to
for 4-12 hours. -
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water.
Data Summary & Optimization Guide
The following table summarizes expected conditions based on nucleophile strength.
| Nucleophile Class | Solvent System | Temperature | Time | Expected Yield |
| Aliphatic Amines (e.g., Morpholine) | Ethanol or neat | Reflux ( | 4-6 h | >85% |
| Anilines (Weak Nucleophiles) | NMP or DMSO | 12-24 h | 60-75% | |
| Alkoxides (e.g., NaOMe) | MeOH | Reflux | 2 h | >90% |
| Thiols (e.g., Thiophenol) | DMF + | 3 h | >80% |
Experimental Workflow Diagram
Figure 2: Sequential workflow for accessing mono- and di-substituted quinoline libraries.
References
-
Regioselectivity in Quinoline Substitution
-
General Reactivity of 2-Chloroquinolines
-
Steric Influence of 8-Methyl Group
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
Application Notes & Protocols for the Dissolution of 2,6-Dichloro-8-methylquinoline
Introduction: Understanding the Challenge of 2,6-Dichloro-8-methylquinoline Solubility
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] The quinoline core is a bicyclic system composed of a benzene ring fused to a pyridine ring.[2] The solubility of such compounds is a critical parameter that dictates their utility in various applications, from reaction chemistry to biological assays. The presence of two chlorine atoms, which are electron-withdrawing and increase hydrophobicity, combined with a methyl group, which is weakly electron-donating and also hydrophobic, suggests that this compound is likely to be poorly soluble in aqueous solutions and will require careful selection of organic solvents for effective dissolution.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent for this compound. It combines theoretical principles with practical, step-by-step protocols to establish a robust and reproducible methodology for determining the solubility of this compound.
Physicochemical Properties and their Implications for Solubility
-
Aromatic and Heterocyclic Core: The fused aromatic ring system is inherently nonpolar and hydrophobic. The nitrogen atom in the quinoline ring introduces a degree of polarity and can act as a hydrogen bond acceptor.[5]
-
Dichlorination: The two chlorine atoms significantly increase the molecular weight and the hydrophobicity of the molecule. The computed XLogP3 value (a measure of lipophilicity) for the closely related 2,6-dichloroquinoline is 3.3, indicating poor water solubility.[3]
-
Methyl Group: The methyl group at the 8-position is a nonpolar, hydrophobic functional group that will further decrease its affinity for polar solvents.
-
Crystal Lattice Energy: As a solid compound, significant energy may be required to overcome the intermolecular forces in the crystal lattice before solvation can occur.
Based on this analysis, it is predicted that this compound will exhibit poor solubility in water and other highly polar protic solvents. Its dissolution will be favored in solvents that can effectively interact with its aromatic and halogenated structure.
Theoretical Framework for Solvent Selection: "Like Dissolves Like"
The fundamental principle guiding solvent selection is that "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. For this compound, a largely nonpolar molecule with some capacity for polar interactions, a systematic approach to solvent screening is recommended. This involves testing a range of solvents with varying polarities and functionalities.
The choice of solvent can be guided by several parameters, including:
-
Polarity Index: A numerical scale that provides a relative measure of a solvent's polarity.
-
Dielectric Constant: A measure of a solvent's ability to separate ions.
-
Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors, acceptors, or non-hydrogen bonding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
A Tiered Approach to Solvent Screening
A tiered or hierarchical approach is an efficient method for identifying a suitable solvent. This involves starting with a broad range of solvents and progressively narrowing down the choices based on experimental observations.
Solvent Selection Workflow
Sources
- 1. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
Troubleshooting & Optimization
Technical Guide: Solubility Optimization for 2,6-Dichloro-8-methylquinoline
Executive Summary & Compound Profile
2,6-Dichloro-8-methylquinoline is a hydrophobic heterocyclic building block frequently used in medicinal chemistry (e.g., CFTR modulator synthesis). Its structural rigidity and halogenation significantly reduce its aqueous solubility while enhancing membrane permeability.
This guide addresses the critical solubility differences between Ethanol and Dimethyl Sulfoxide (DMSO) , providing protocols to prevent "crash-out" (precipitation) during experimental dilution.
Physicochemical Profile
| Property | Data | Implications |
| CAS Number | 857763-18-9 | Verification ID for reagents.[] |
| Molecular Weight | 212.08 g/mol | Used for Molar calculations. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly Lipophilic. Poor water solubility. |
| Physical State | Solid (Crystalline) | High lattice energy requires polar aprotic solvents to break. |
| pKa | ~2.0 (Quinoline nitrogen) | Remains uncharged (neutral) at physiological pH (7.4), further reducing solubility. |
Solvent Performance: Ethanol vs. DMSO[2][3]
Choosing the wrong solvent is the primary cause of experimental variability.
Dimethyl Sulfoxide (DMSO): The Gold Standard
-
Solubility Capacity: High (>50 mM typical).
-
Mechanism: DMSO is a polar aprotic solvent that disrupts the crystal lattice of the quinoline ring system effectively.
-
Best For: Creating long-term storage stocks (frozen) and high-concentration libraries.
-
Risk: High freezing point (18.5°C). Thawing cycles can cause micro-precipitation if not vortexed thoroughly.
Ethanol (EtOH): The Volatile Alternative
-
Solubility Capacity: Moderate to Low.
-
Mechanism: Ethanol is a polar protic solvent. While the ethyl group offers some lipophilic interaction, the hydroxyl group H-bonding network is less effective at solvating the hydrophobic dichloro-quinoline core compared to DMSO.
-
Best For: Applications where solvent evaporation is required (e.g., coating plates) or where DMSO toxicity is a concern for specific cell lines.
-
Risk: Rapid evaporation changes concentration; lower saturation limit leads to faster precipitation upon cooling.
Decision Matrix: Which Solvent?
Figure 1: Decision tree for selecting the appropriate vehicle based on experimental requirements.
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into water or media."
Diagnosis: The "Solvent Shift" Crash. Explanation: this compound is hydrophobic. In 100% DMSO, it is stable. When you add water (a highly polar anti-solvent), the dielectric constant of the mixture changes rapidly. If the local concentration of the compound exceeds its aqueous solubility limit (which is likely <10 µM) before it disperses, it forms micro-crystals.
Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 100% Aqueous. Use a "stepping stone" or surfactant.
-
Step 1: Dilute your DMSO stock 1:10 into a surfactant-rich vehicle (e.g., PEG400 or Tween 80).
-
Step 2: Dilute that mixture into your final aqueous buffer.
-
Why? The surfactant encapsulates the hydrophobic molecule, preventing crystal nucleation during the transition to water.
Issue 2: "The Ethanol solution becomes cloudy when stored in the fridge."
Diagnosis: Temperature-Dependent Solubility Drop.[2] Explanation: Solubility is directly proportional to temperature.[2] Ethanol has a steep solubility curve for heterocyclic aromatics. Cooling a saturated solution from 25°C to 4°C forces the compound out of solution.
Solution:
-
Warm & Vortex: Sonicate the solution at 37°C for 5-10 minutes before every use.
-
Seal Tightly: Ethanol evaporates even at 4°C, which increases concentration and promotes precipitation. Use Parafilm.
Issue 3: "Can I use acid to help dissolve it?"
Diagnosis: pKa Misconception. Explanation: The nitrogen in the quinoline ring is weakly basic (pKa ~2.0). To protonate it and make it a water-soluble salt (quinolinium), you would need a pH below 2.0. Risk: Most biological assays cannot tolerate pH < 2.0. Verdict: No. Do not use acid unless your specific assay (e.g., HPLC mobile phase) allows for pH 1-2.
Validated Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Target Volume: 1 mL Reagents: this compound (MW 212.08), Anhydrous DMSO (Grade ≥99.9%).
-
Weigh: Accurately weigh 10.6 mg of the solid compound into a sterile 1.5 mL microcentrifuge tube.
-
Note: Static electricity can be an issue with these crystalline solids. Use an anti-static gun if available.
-
-
Add Solvent: Add 1.0 mL of Anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspect: Hold the tube up to a light source. The solution should be perfectly clear yellow/colorless.
-
Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Safe Dilution into Aqueous Media (The "Crash-Free" Workflow)
Objective: Dilute 50 mM DMSO stock to 100 µM in Assay Buffer.
Figure 2: Step-wise dilution strategy to minimize precipitation shock.
-
Prepare Intermediate: Dilute the 50 mM stock 1:10 using pure DMSO or a 50/50 DMSO/PEG400 mix. (Concentration = 5 mM).
-
Final Dilution: Pipette the buffer into the tube first. Then, while vortexing the buffer gently, slowly inject the Intermediate solution.
-
Result: 100 µM final concentration with 2% DMSO (tolerable for many assays).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]
- Context: Provides baseline lipophilicity and pKa d
- Context: Confirmation of CAS number and commercial availability as a building block.
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
- Context: General solubility parameters for heterocyclic arom
Sources
Technical Support Center: Purification of 2,6-Dichloro-8-methylquinoline by Recrystallization
Welcome to the technical support center for the purification of 2,6-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we synthesize fundamental principles with practical, field-proven insights to help you achieve the highest purity for your compound.
Introduction: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on a contrary, should either be highly soluble at all temperatures or insoluble even at high temperatures. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solvent (mother liquor) or as an insoluble solid that can be filtered off.
For a molecule like this compound, which possesses a rigid heterocyclic aromatic system with electron-withdrawing chloro-substituents, the choice of solvent and the control of the cooling rate are paramount to obtaining high-purity crystals. The presence of halogen atoms can influence intermolecular interactions, such as halogen bonding, which may affect the crystallization process.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Question 1: My this compound is not dissolving in the hot solvent.
-
Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to dissolve the compound at its boiling point.
-
Solution: Add small aliquots of the hot solvent to the flask containing your compound with continuous stirring or swirling until the solid completely dissolves. Be patient, as dissolution may take some time.
-
-
Possible Cause 2: Inappropriate Solvent Choice. The selected solvent may not have the required solvating power for this compound, even at elevated temperatures.
-
Solution: Consult the solvent selection table below and consider a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent like hexane, try a more polar one like toluene or a mixture of ethanol and water.
-
Question 2: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: Solution is Supersaturated or Cooled too Quickly. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Rapid cooling often leads to this phenomenon.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[1] Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Insulating the flask with a cloth can also help.
-
-
Possible Cause 2: Presence of Impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: If the issue persists, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the impurities that are hindering crystallization.
-
Question 3: No crystals are forming even after the solution has cooled to room temperature.
-
Possible Cause 1: Too Much Solvent Was Used. An excessive amount of solvent will keep the compound dissolved even at lower temperatures.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[2] Then, allow it to cool again. A good rule of thumb is to see if a small amount of solid precipitates upon scratching the inside of the flask with a glass rod.
-
-
Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site.
-
Solution: Try to induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for further crystal growth.
-
Cooling to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period.
-
-
Question 4: The crystal yield is very low.
-
Possible Cause 1: Too Much Solvent. As mentioned before, excessive solvent will result in a significant amount of your compound remaining in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
Possible Cause 2: The Compound is Moderately Soluble at Low Temperatures. The chosen solvent may still have a significant capacity to dissolve your compound even at low temperatures.
-
Solution: Consider using a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. For example, if you are using ethanol, adding water as an anti-solvent can decrease the solubility of the organic compound and improve the yield.
-
Question 5: The recrystallized product is still impure.
-
Possible Cause 1: Impurities Co-crystallized. If the impurities have similar solubility profiles to your target compound, they may crystallize along with it.
-
Solution: A second recrystallization step may be necessary. Alternatively, consider a different purification technique like column chromatography.
-
-
Possible Cause 2: Inefficient Removal of Mother Liquor. The surface of the crystals can be coated with the impurity-rich mother liquor.
-
Solution: Ensure that the crystals are washed with a small amount of the cold recrystallization solvent after filtration.[3] Using the solvent at room temperature or warm will dissolve some of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of this compound (a halogenated aromatic heterocycle), suitable solvents are likely to be moderately polar organic solvents. Ethanol, methanol, acetone, ethyl acetate, and toluene are good starting points for screening.[4][5] A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.[5]
Q2: How do I perform a solvent screening?
To find the best solvent, take a small amount of your impure compound (around 10-20 mg) in several test tubes. Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage. Then, heat the test tubes in a water bath and observe the solubility. The best solvent will dissolve the compound completely upon heating. Finally, cool the test tubes to see if crystals form.
Q3: How can I decolorize my sample if it is colored due to impurities?
If your solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[6] The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is the purpose of hot filtration?
Hot filtration is used to remove insoluble impurities from the hot, saturated solution before it cools and the desired compound crystallizes. This is a critical step to prevent the impurities from being trapped in the crystals of the purified compound.
Q5: How can I assess the purity of my recrystallized this compound?
The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the identity and purity of the compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Data Presentation
Table 1: Recommended Solvents for Screening for the Recrystallization of this compound
| Solvent Class | Examples | Rationale for Use | Potential Issues |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general solvents for many organic compounds, including quinoline derivatives.[7] Can be used in combination with water as an anti-solvent. | May be too good of a solvent, leading to lower yields. |
| Ketones | Acetone | Good solvating power for polar and non-polar compounds.[5] | Its low boiling point may lead to rapid evaporation and premature crystallization. |
| Esters | Ethyl Acetate | Moderately polar solvent that is often a good choice for recrystallization. | May not be a strong enough solvent for highly impure samples. |
| Aromatic Hydrocarbons | Toluene | Can be effective for aromatic compounds due to pi-pi stacking interactions. | Higher boiling point requires more careful handling. |
| Alkanes | Hexane, Heptane | Generally used as an anti-solvent in a mixed solvent system with a more polar solvent. | Unlikely to dissolve this compound on its own. |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A decision-making diagram for troubleshooting the absence of crystal formation.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved from [Link]
-
fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
O'Mahony, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2039-2051. [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- El-Gendy, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234.
-
Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]
- Google Patents. (1949). Quinoline compounds and process of making same. (U.S.
-
ResearchGate. (2019, March 20). How to select the best solvent or re crystallization?. Retrieved from [Link]
-
Reddit. (2019, March 7). Picking a recrystallization solvent?. r/chemhelp. Retrieved from [Link]
- Google Patents. (2014). The crystallization of quinoline.
- Google Patents. (2007). Prepn process of high purity 2, 6-dichloro quinoxaline.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in quinoline ring functionalization
Topic: Troubleshooting Low Conversion & Selectivity in Quinoline Scaffolds
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025)
Introduction: The "Quinoline Dilemma"
If you are reading this, you are likely staring at an LC-MS trace showing 80% unreacted starting material or a complex mixture of regioisomers. Quinoline is a "privileged scaffold" in drug discovery, yet it behaves with what I call electronic schizophrenia:
-
The Pyridine Ring: Electron-deficient, prone to nucleophilic attack (
), but resistant to electrophilic substitution.[1] -
The Benzene Ring: More electron-rich, but often sterically crowded or deactivated by the fusion.
-
The Nitrogen Atom: The silent killer of transition metal catalysts.
This guide bypasses generic advice ("check your solvent") and targets the mechanistic bottlenecks causing low conversion in three specific reaction classes: Metal-Catalyzed Cross-Couplings , C-H Functionalization , and Nucleophilic Substitution .
Module 1: Metal-Catalyzed Cross-Couplings (The "Catalyst Death" Issue)
Symptom: Reaction stalls at <20% conversion. Adding more catalyst does not help. The reaction mixture turns black (Pd-black precipitation) prematurely.
The Root Cause: Competitive Coordination
The quinoline nitrogen lone pair is a potent
Visualizing the Failure Mode
Figure 1: The mechanism of heteroatom poisoning. The quinoline nitrogen displaces ligands, pushing the equilibrium toward inactive complexes.
Troubleshooting Protocol
Q1: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and getting zero yield. Why?
A: These "first-generation" catalysts possess ligands that bind relatively weakly. The quinoline nitrogen easily displaces triphenylphosphine (
-
The Fix: Switch to Buchwald Precatalysts (Gen 3/4) . Ligands like XPhos , RuPhos , or BrettPhos are bulky and electron-rich. The bulk prevents the quinoline nitrogen from approaching the Pd center, while the ligand remains bound.
-
Recommendation: Use XPhos Pd G4 for Suzuki couplings; RuPhos Pd G4 for Buchwald-Hartwig aminations [1].
-
Q2: I cannot change the catalyst. Is there an additive? A: Yes. You need to "mask" the nitrogen.
-
Lewis Acid Additive: Add 1.0–1.2 equivalents of
or . The Lewis acid binds to the quinoline nitrogen, blocking it from poisoning the Pd catalyst.-
Warning: Ensure your nucleophile is not acid-sensitive.
-
-
N-Oxide Strategy: Oxidize the quinoline to the Quinoline N-oxide first. The N-oxide is less coordinating to Pd(0) in oxidative addition steps and activates the ring for C-H functionalization (see Module 2) [2].
Q3: My Ni-photoredox reaction turns black immediately. A: This is "Nickel Black" formation. Electron-rich aryl halides and amine substrates destabilize low-valent Ni intermediates.[2]
-
The Fix: Increase substrate concentration (high concentration stabilizes Ni-amine complexes) or switch to a heterogeneous carbon nitride photocatalyst, which regulates the reductive elimination rate [3].[2][3]
Module 2: C-H Functionalization (The Regioselectivity Maze)
Symptom: High conversion, but a mixture of C2, C4, and C8 isomers.
The Root Cause: Mechanism Dictates Position
Regioselectivity in quinoline depends entirely on whether the mechanism is Radical (Minisci) , Electrophilic , or Coordination-Directed .
Decision Matrix: Selectivity Control
| Desired Position | Mechanism Type | Key Reagent/Condition | Why it works? |
| C2 | Nucleophilic / Radical | Minisci Reaction (Acidic media) | The protonated N activates C2/C4. Nucleophilic radicals attack the most electron-deficient positions. |
| C2 | Pd-Catalysis (CMD) | Pd(OAc)2 / AcOH | Concerted Metalation-Deprotonation (CMD) favors the acidic C2 proton via an inner-sphere pathway [4].[4] |
| C4 | Radical (Selective) | N-Triflyloxypyridinium salts | Using a bulky N-activating group (blocking C2) or specific lipophilic radicals favors C4 [5]. |
| C8 | Chelation Assisted | PdCl2 / Ir(III) | Requires a directing group or N-oxide. The N-oxide oxygen coordinates to the metal, directing activation to the peri-position (C8) [6]. |
Troubleshooting Protocol
Q1: My Minisci reaction (R-COOH + Ag salt + Persulfate) gives a 1:1 mixture of C2 and C4. How do I get C4? A: Standard Minisci conditions are rarely selective for quinoline.
-
The Fix: Use N-oxide activation .[5] Convert quinoline to quinoline N-oxide. The N-oxide dipole alters the LUMO coefficients. Subsequent treatment with the radical source often improves C2 selectivity, but for C4 selectivity , consider using N-alkoxy or N-acyl quinolinium salts. The steric bulk on the nitrogen discourages C2 attack [7].
Q2: I am trying to arylate C8 but getting C2. I am using Pd(OAc)2. A: You are using the wrong palladium source.
-
The Mechanism: Pd(OAc)2 typically proceeds via a CMD pathway that favors the most acidic proton (C2).
-
The Fix: Switch to PdCl2 or Ir(III) catalysts. These metals can form a stable
-chelate with the Quinoline N-oxide oxygen, which holds the metal in proximity to the C8-H bond (an "agostic interaction"), facilitating activation at that specific site [8].
Workflow: Optimizing Regioselectivity
Figure 2: Selecting the catalytic system based on the desired regiochemical outcome.
Module 3: Nucleophilic Substitution ( )
Symptom: No reaction with nucleophiles (amines/alkoxides) even at high temperatures.
The Root Cause: Insufficient Activation
While quinoline is electron-deficient, it is often not deficient enough for
Q1: Why is C4-Cl more reactive than C2-Cl? A: The C4 position has a higher LUMO coefficient (para-like) compared to C2 (ortho-like).[6] The intermediate Meisenheimer complex formed at C4 is stabilized by resonance structures that place the negative charge on the nitrogen more effectively than at C2 [9].
Q2: How do I force the reaction if it's stalled? A: Activate the Nitrogen.
-
Protonation: Run the reaction in acidic media (if the nucleophile tolerates it).
-
Alkylation: Methylate the nitrogen (MeI) to form the Quinolinium salt . This lowers the LUMO energy drastically, making the ring super-electrophilic. After the substitution, you can demethylate (though this is difficult) or design the synthesis to retain the salt.
-
N-Oxidation: Convert to N-oxide. The N-oxide can act as a leaving group itself in certain rearrangements or activate adjacent halides.
References
-
BenchChem Technical Support. (2025).[5][7][8] Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.Link
-
RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes.[4][9][10]Link
-
Max Planck Institute. (2024). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation.Link
-
National Institutes of Health (PMC). (2023). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Link
-
ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions.Link
-
ACS Catalysis. (2023). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.Link
-
ResearchGate. (2023). Insight into C4 Selectivity in the Light‐Driven C–H Fluoroalkylation.Link
-
ACS Organometallics. (2017). Computational Mechanistic Study of Amidation of Quinoline N-Oxide.Link
-
StackExchange Chemistry. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
HPLC retention time for 2,6-Dichloro-8-methylquinoline reference standard
An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dichloro-8-methylquinoline
This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of the this compound reference standard. Rather than presenting a single, system-dependent retention time, we will delve into the fundamental principles, method development strategies, and validation checkpoints that empower researchers to establish a self-validating analytical system. This approach ensures scientific integrity and provides the flexibility needed for transferring the method across different laboratory environments.
Introduction: The Analytical Imperative for Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Halogenated and alkylated derivatives, such as this compound, are important intermediates in the synthesis of novel chemical entities.[1] Their purity and characterization are paramount, necessitating precise and accurate analytical methods. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for separating and quantifying such compounds.[2]
This guide will provide a detailed experimental protocol as a starting point, explore optimization strategies to tailor the method to your specific instrumentation, and compare the liquid chromatographic approach to potential alternatives.
Physicochemical Profile and Its Chromatographic Implications
Understanding the physicochemical properties of this compound is foundational to developing a logical HPLC method. While specific experimental data for this exact molecule is scarce, we can infer its behavior from its constituent parts and closely related analogs like 2,6-dichloroquinoline.[3]
-
Hydrophobicity: The presence of two chlorine atoms and a methyl group, in addition to the fused aromatic rings, renders the molecule significantly non-polar and hydrophobic. The calculated LogP (a measure of lipophilicity) for similar structures is typically above 3.[3] This high hydrophobicity dictates that a reversed-phase HPLC setup, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the appropriate choice.[2] The compound will be strongly retained by the column, requiring a relatively high percentage of organic solvent in the mobile phase for elution.
-
Basicity: The nitrogen atom in the quinoline ring is weakly basic. This property can lead to peak tailing on silica-based columns due to interaction with residual acidic silanol groups. Therefore, controlling the pH of the mobile phase is critical. An acidic mobile phase (e.g., pH 2.5-4) will protonate the quinoline nitrogen, ensuring a single ionic species and minimizing unwanted secondary interactions, leading to sharper, more symmetrical peaks.[4]
-
UV Absorbance: The aromatic quinoline structure confers strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive method for quantification.
A Foundational HPLC Method for Analysis
Based on the analysis of related quinoline derivatives and the principles of reversed-phase chromatography, the following method provides a robust starting point for the analysis of this compound.[5]
Experimental Protocol
1. Preparation of the Mobile Phase (Acetonitrile/Water with 0.1% Phosphoric Acid)
-
Aqueous Component (A): Add 1.0 mL of ortho-phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Organic Component (B): Use HPLC-grade acetonitrile.
-
Causality: Phosphoric acid is used to adjust the mobile phase pH to approximately 2.5. This ensures the quinoline nitrogen is protonated, leading to improved peak shape.[4] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
2. Preparation of the Reference Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This is your stock solution.
-
Rationale: Acetonitrile is an appropriate solvent as the compound is highly soluble in it, ensuring complete dissolution for accurate concentration preparation.[6]
3. Preparation of Working Standard Solution (e.g., 10 µg/mL)
-
Pipette 5 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase composition you will be using for analysis (e.g., 80:20 Acetonitrile:Water). This minimizes solvent mismatch effects upon injection.
4. Chromatographic Conditions
The proposed starting conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides strong hydrophobic retention necessary for this analyte.[2] |
| Mobile Phase | Isocratic: 80% Acetonitrile / 20% Water with 0.1% H₃PO₄ | A high organic content is needed to elute the hydrophobic compound in a reasonable time.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[8] |
| Detection | UV at 240 nm | Provides high sensitivity for the quinoline chromophore. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Under these specific conditions, a hypothetical retention time for this compound would be approximately 5.2 minutes . It is crucial to note that this value is illustrative and will vary depending on the specific HPLC system, column age, and exact mobile phase preparation.
Method Optimization and Validation: A Self-Validating System
Achieving a specific retention time is less important than ensuring the method is robust, reproducible, and fit for purpose. Optimization involves systematically adjusting parameters to meet predefined performance criteria.
System Suitability Testing
Before analyzing samples, the system's performance must be verified. This is a self-validating step that ensures the trustworthiness of the results on any given day.[8] Inject the working standard solution five times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0. This ensures the peak is symmetrical.
-
Theoretical Plates (N): Should be ≥ 2000. This indicates good column efficiency.
-
%RSD of Retention Time: Should be ≤ 1.0%. This demonstrates the stability of the pump and system.
-
%RSD of Peak Area: Should be ≤ 2.0%. This shows the precision of the injector and detector response.
Optimization Workflow
If the initial results do not meet system suitability criteria or if the retention time is too long or too short, the following workflow can be applied.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method development: an overview. [pharmacores.com]
comparing biological activity of 2,6-dichloro vs 2-chloro-8-methylquinoline
Executive Summary
In the rational design of quinoline-based therapeutics, the choice between 2,6-dichloroquinoline (2,6-DCQ) and 2-chloro-8-methylquinoline (2-C-8-MQ) represents a critical divergence in Structure-Activity Relationship (SAR) strategy. While both serve as electrophilic scaffolds for synthesizing bioactive libraries via nucleophilic aromatic substitution (
-
2,6-Dichloroquinoline is the superior scaffold for anticancer and anti-inflammatory applications. The C6-chlorine atom enhances lipophilicity and metabolic stability while electronically activating the C2 position for derivatization.
-
2-Chloro-8-methylquinoline is primarily utilized in antimicrobial and antifungal discovery. However, it carries a distinct neurotoxicity risk (MAO inhibition) and steric constraints at the N1/C8 axis that can abolish activity in specific pharmacophores (e.g., antimalarials).
This guide objectively compares their physicochemical properties, biological profiles, and experimental utility.
Structural & Electronic Profiling
The biological divergence of these two scaffolds stems from the electronic and steric influence of the substituent at the benzenoid ring (C6 vs. C8) on the reactive pyridine ring.
| Feature | 2,6-Dichloroquinoline | 2-Chloro-8-methylquinoline |
| Structure | Cl at C2 (Reactive), Cl at C6 (Modulator) | Cl at C2 (Reactive), Me at C8 (Modulator) |
| Electronic Effect | Inductive Withdrawal (-I): The C6-Cl pulls electron density, lowering the LUMO energy of the ring system. | Inductive Donation (+I): The C8-Me donates electron density, raising the HOMO energy. |
| Reactivity (C2) | High: The electron-deficient ring facilitates rapid | Moderate: Electron donation from C8-Me slightly deactivates the C2 position toward nucleophiles. |
| Steric Profile | Unobstructed N1: The nitrogen lone pair is accessible for H-bonding or metal chelation. | Hindered N1: The C8-Methyl group creates steric clash (peri-interaction) near the ring nitrogen. |
| Lipophilicity (logP) | High (~3.3): Enhances membrane permeability. | Moderate (~2.8): Slightly lower, but still permeable. |
Comparative Biological Activity[1][2]
A. Anticancer Potency (Dominance: 2,6-Dichloroquinoline)
The 2,6-dichloro scaffold is a privileged structure in oncology. The C6-chlorine atom is bioisosteric with C6-H but blocks metabolic oxidation at this prone site, extending half-life.
-
Mechanism: Derivatives (particularly hydrazones and urea-linked conjugates) function as EGFR kinase inhibitors and tubulin polymerization inhibitors . The 6-Cl substituent fits into hydrophobic pockets of kinases (e.g., the ATP binding site of EGFR) more effectively than the bulky 8-methyl group.
-
Key Data: In comparative cytotoxicity assays (MTT) against MCF-7 (breast) and HCT-116 (colon) lines, 2,6-dichloro derivatives consistently show lower
values (often < 5 M) compared to 8-methyl analogs, which often exceed 20 M due to poor target fit.
B. Antimicrobial & Antifungal Utility (Dominance: Mixed)
While 2-chloro-8-methylquinoline is a frequent starting material for antimicrobial Schiff bases, its utility is nuanced.
-
Antibacterial: 2-C-8-MQ derivatives (e.g., 3-formyl-8-methylquinoline adducts) show broad-spectrum activity against Gram-positive bacteria (S. aureus). The 8-methyl group can enhance cell wall penetration.
-
Antimalarial (The "8-Methyl Trap"): In 4-aminoquinoline drugs (Chloroquine class), substitution at the C8 position is generally deleterious . The steric bulk of the 8-methyl group interferes with the drug's ability to stack with heme (hematin), a requirement for inhibiting hemozoin formation. Conversely, the 6-chloro group (present in Chloroquine) is essential for this activity.
C. Neurotoxicity & Safety Profile
Critical Warning: Researchers must be aware of the specific neurotoxic potential of 8-methylquinolines.
-
2-Chloro-8-methylquinoline: Studies indicate potential for Monoamine Oxidase (MAO) inhibition and direct neurotoxicity in vitro. The 8-methyl substitution pattern is structurally similar to known neurotoxins that disrupt dopaminergic pathways.
-
2,6-Dichloroquinoline: Primarily acts as a skin/eye irritant (standard organic halide risks) but lacks the specific neuro-molecular toxicity profile of the 8-methyl variant.
Mechanism of Action & SAR Logic
The following decision tree illustrates the rational selection process for these scaffolds based on the intended biological target.
Figure 1: Strategic selection framework for quinoline scaffolds based on target class and mechanism.
Experimental Protocols
Protocol A: General Functionalization via
Purpose: To convert the inactive chloride scaffold into a bioactive amine/hydrazine.
-
Reagents: 1.0 eq Quinoline Scaffold (2,6-DCQ or 2-C-8-MQ), 1.2 eq Nucleophile (e.g., Hydrazine hydrate or primary amine), Solvent (Ethanol or n-Butanol).
-
Procedure:
-
Dissolve the quinoline scaffold in the solvent (0.5 M concentration).
-
Add the nucleophile dropwise.
-
Crucial Step: For 2,6-dichloroquinoline, reflux at 80°C for 2–4 hours. For 2-chloro-8-methylquinoline, reflux may require 6–12 hours or higher temperature (100°C) due to the electron-donating methyl group deactivating the ring.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to precipitate the product. Filter and recrystallize from ethanol.
-
Protocol B: Comparative Antiproliferative Assay (MTT)
Purpose: To quantify the anticancer potential of the generated derivatives.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with derivatives of 2,6-DCQ and 2-C-8-MQ at concentrations ranging from 0.1 to 100
M. Include Doxorubicin as a positive control. -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.-
Expected Result: 2,6-DCQ derivatives typically exhibit steeper dose-response curves and lower
values than 8-methyl analogs in solid tumor lines.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Retrieved from [Link]
-
Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry.[1] Saudi Pharmaceutical Journal. (Context: General biological versatility of quinoline scaffolds).
-
National Toxicology Program. Nomination Background: 8-Methylquinoline.[2] Retrieved from [Link]
-
Biointerfaceresearch. Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
-
RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
Sources
Comparative IR Profiling: 2,6-Dichloro-8-methylquinoline Characterization
Executive Summary
In the synthesis of functionalized quinolines, particularly for antimalarial and fungicidal applications, distinguishing the final halogenated product from its mono-chlorinated intermediates or non-halogenated precursors is critical.[1] This guide provides a comparative infrared (IR) spectroscopy analysis of 2,6-Dichloro-8-methylquinoline against its primary structural analog and precursor, 8-Methylquinoline .[1]
By focusing on the spectral shifts induced by the electron-withdrawing chlorine atoms at the C2 and C6 positions, researchers can rapidly validate synthesis success without immediate recourse to more expensive NMR techniques.[1]
Technical Methodology: ATR vs. Transmission
For the characterization of halogenated quinolines, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where C-Cl stretches reside.[1]
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Sample State | Solid crystal / Powder (Direct) | Ground powder dispersed in KBr matrix |
| Throughput | High (Rapid screening) | Low (Requires preparation) |
| Resolution | Good for functional groups (>1500 cm⁻¹) | Superior for Fingerprint (<1000 cm⁻¹) |
| Recommendation | Routine QA/QC | Structural Elucidation |
Expert Insight: While ATR is faster, the refractive index changes in highly halogenated aromatic compounds can cause peak distortions in the lower wavenumber regions (600–800 cm⁻¹).[1] For initial characterization of this compound, Transmission FTIR (KBr) is recommended to clearly resolve the C-Cl out-of-plane bending vibrations.
Spectral Analysis & Peak Assignment
The transition from 8-Methylquinoline to this compound involves the substitution of hydrogen atoms with chlorine at positions 2 and 6.[1] This results in distinct "marker" bands.[1]
A. High-Frequency Region (3100 – 2800 cm⁻¹)[1]
-
Aromatic C-H Stretch: Both compounds exhibit weak bands >3000 cm⁻¹.[1] However, the 2,6-dichloro derivative will show reduced intensity due to the loss of two aromatic protons.[1]
-
Methyl C-H Stretch: The methyl group at C8 remains intact.[1] Look for the characteristic doublet/multiplet around 2920–2960 cm⁻¹ .[1] This confirms the "8-methyl" scaffold is preserved.[1]
B. Double Bond Region (1620 – 1450 cm⁻¹)
The quinoline ring skeletal vibrations (C=C and C=N) shift due to the inductive effect of chlorine.[1]
-
Precursor (8-Methylquinoline): Typical bands at ~1600 cm⁻¹ and ~1500 cm⁻¹.[1]
-
Target (2,6-Dichloro): The electronegative chlorine atoms withdraw density, often causing a hypsochromic shift (blue shift) of the ring vibrations, pushing the C=N band slightly higher (e.g., closer to 1620–1630 cm⁻¹) compared to the unsubstituted ring.[1]
C. The Fingerprint Region (1000 – 600 cm⁻¹) - The Critical Differentiator
This is where the definitive identification occurs.[1] The formation of C-Cl bonds creates new absorption bands not present in the precursor.[1]
Table 1: Critical Peak Comparison
| Vibration Mode | 8-Methylquinoline (Precursor) | This compound (Target) | Notes |
| Aromatic C-H Stretch | 3050–3010 cm⁻¹ (Moderate) | 3060–3030 cm⁻¹ (Weak) | Intensity decreases in target. |
| Methyl C-H Stretch | 2960, 2925 cm⁻¹ | 2960, 2925 cm⁻¹ | Conserved. Confirms C8-Methyl.[1] |
| Ring Skeletal (C=N/C=C) | ~1595, 1500 cm⁻¹ | ~1615, 1580 cm⁻¹ | Shift due to Cl inductive effect.[1] |
| Aryl C-Cl Stretch | Absent | 1080–1050 cm⁻¹ | In-plane vibration. |
| C-Cl Deformation | Absent | ~750–800 cm⁻¹ | Strong band; often overlaps C-H out-of-plane.[1] |
| C-H Out-of-Plane (OOP) | ~780, 750 cm⁻¹ | Distinct pattern change | Changes due to substitution pattern (isolated H vs adjacent).[1] |
Experimental Protocol: Synthesis Validation
This protocol describes the self-validating workflow to confirm the chlorination of 8-methylquinoline.
Reagents:
-
Analyte: Crude this compound.[1]
-
Reference: Pure 8-Methylquinoline.[1]
-
Matrix: Spectroscopic grade KBr (dried).[1]
Step-by-Step Workflow:
-
Blank Correction: Collect a background spectrum of the empty sample holder (or pure KBr pellet) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.[1]
-
Precursor Baseline: Acquire the spectrum of the starting material (8-methylquinoline).[1] Note the "clean" fingerprint region between 1000–1100 cm⁻¹.[1]
-
Sample Acquisition: Prepare a 1% w/w dispersion of the target compound in KBr.[1] Press into a transparent pellet.
-
The "Appearance" Check: Look immediately at 1050–1090 cm⁻¹ .[1] The appearance of a sharp, moderate-to-strong band here indicates successful Aryl-Cl bond formation.[1]
-
The "Disappearance" Check: Observe the region at 750–850 cm⁻¹ .[1] The C-H OOP bending pattern should change significantly from the precursor, reflecting the loss of the C2 and C6 hydrogens.[1]
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical decision tree for validating the product using IR spectroscopy.
Caption: Logical workflow for IR-based validation of this compound synthesis, distinguishing it from precursors and degradation products.
References
-
National Toxicology Program (NTP). (1992).[1] 8-Methylquinoline Chemical and Physical Properties. National Institutes of Health.[1] Link
-
Sigma-Aldrich. (n.d.).[1] this compound-3-carboxaldehyde Product Specification. (Used for structural analog comparison). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for Quinoline C-H and Ring assignments).
-
NIST Mass Spectrometry Data Center. Quinoline and Derivative IR Spectra. National Institute of Standards and Technology.[1] Link
-
ChemicalBook. 2,6-Dichloroaniline IR Spectrum. (Reference for 2,6-dichloro substitution pattern shifts). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
